molecular formula C27H46O2Si B11999888 Pregnenolone, 3-dimethyl(t-butyl)silyl ether

Pregnenolone, 3-dimethyl(t-butyl)silyl ether

Cat. No.: B11999888
M. Wt: 430.7 g/mol
InChI Key: XMTKPEYPGQAHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pregnenolone, 3-dimethyl(t-butyl)silyl ether is a derivative of pregnenolone, a naturally occurring steroid hormone involved in the biosynthesis of other steroid hormones such as progesterone, estrogen, and testosterone. The addition of the 3-dimethyl(t-butyl)silyl ether group serves as a protective group, enhancing the stability and solubility of the compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pregnenolone, 3-dimethyl(t-butyl)silyl ether typically involves the protection of the hydroxyl group at the 3-position of pregnenolone. This is achieved through a silylation reaction using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.

Reaction Scheme:

  • Dissolve pregnenolone in an anhydrous solvent.
  • Add TBDMS-Cl and a base (e.g., imidazole).
  • Stir the reaction mixture at room temperature until completion.
  • Purify the product using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimizations for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pregnenolone, 3-dimethyl(t-butyl)silyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or aldehydes at specific positions.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The silyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the silyl ether group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the silyl ether derivative can yield pregnenolone ketone derivatives, while reduction can regenerate the original hydroxyl group.

Scientific Research Applications

Pregnenolone, 3-dimethyl(t-butyl)silyl ether has a wide range of applications in scientific research:

    Chemistry: Used as a protected intermediate in the synthesis of complex steroidal compounds.

    Biology: Studied for its role in steroid hormone biosynthesis and regulation.

    Medicine: Investigated for potential therapeutic applications in neurodegenerative diseases, cognitive enhancement, and hormone replacement therapy.

    Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    Pregnenolone acetate: Another derivative of pregnenolone with an acetate protective group.

    Pregnenolone sulfate: A sulfate ester of pregnenolone with different solubility and stability properties.

    Dehydroepiandrosterone (DHEA): A related steroid hormone with similar biosynthetic pathways.

Uniqueness

Pregnenolone, 3-dimethyl(t-butyl)silyl ether is unique due to its enhanced stability and solubility, making it a valuable intermediate in synthetic chemistry. Its protective group can be selectively removed under mild conditions, allowing for precise control over subsequent chemical reactions.

Properties

IUPAC Name

1-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2Si/c1-18(28)22-11-12-23-21-10-9-19-17-20(29-30(7,8)25(2,3)4)13-15-26(19,5)24(21)14-16-27(22,23)6/h9,20-24H,10-17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTKPEYPGQAHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.